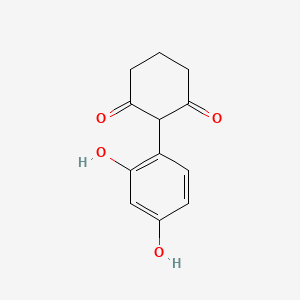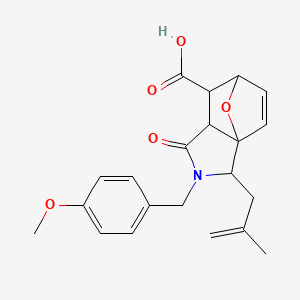![molecular formula C14H11N3O2S B11075499 (3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11075499.png)
(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone” is a complex organic compound with an intriguing structure. Let’s break it down:
- The 3-methoxyphenyl group consists of a benzene ring with a methoxy (CH₃O) substituent at the 3-position.
- The 2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL moiety contains a fused heterocyclic system, combining a triazole ring and a pyridine ring. The “2-thioxo” indicates the presence of a sulfur atom in the triazole ring.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of 3-methoxybenzaldehyde with a thiosemicarbazide derivative, followed by cyclization to form the triazole-pyridine system. The final step introduces the ketone functionality.
Reaction Conditions::Step 1: Condensation of 3-methoxybenzaldehyde with thiosemicarbazide.
Step 2: Cyclization of the intermediate to form the triazole-pyridine system.
Step 3: Oxidation of the resulting compound to yield the target ketone.
Industrial Production:: While not widely used industrially, this compound may find applications in specialized research or pharmaceutical contexts.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Major Products:: The major product of oxidation would be the corresponding carboxylic acid derivative.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations into potential therapeutic properties.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While unique, “(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone” shares features with related compounds such as:
2-thioxo[1,2,4]triazolo[1,5-A]pyridines: Similar heterocyclic systems.
Phenyl ketones: Common structural motifs.
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3O2S/c1-19-11-6-4-5-10(9-11)13(18)17-14(20)15-12-7-2-3-8-16(12)17/h2-9H,1H3 |
InChI Key |
ZHFJFNYSNQONLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(=S)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11075427.png)
![2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11075439.png)

![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11075457.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(3-hydroxypropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B11075459.png)
![3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B11075460.png)
![Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11075463.png)

![3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11075472.png)

![6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid](/img/structure/B11075489.png)

![N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide](/img/structure/B11075504.png)
